1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene
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Description
“1-Bromo-2-(2-methoxyethoxy)ethane” is an organic compound used as a building block in organic synthesis . It has a molecular weight of 183.04 and its linear formula is CH3(OCH2CH2)2Br .
Synthesis Analysis
This compound can be synthesized by stirring ethyleneglycol monomethyl ether in an ice bath, followed by the dropwise addition of phosphorous tribromide . The solution is then allowed to warm and stir at room temperature for 14 hours .Molecular Structure Analysis
The InChI string for this compound is 1S/C5H11BrO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 and its SMILES string is COCCOCCBr .Chemical Reactions Analysis
“1-Bromo-2-(2-methoxyethoxy)ethane” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy . It can also be used in the synthesis of a squarine dye, which exhibits a selective fluorogenic response towards zinc cation .Physical and Chemical Properties Analysis
This compound has a boiling point of 156 °C and a density of 1.3600 g/mL at 25 °C . Its refractive index is 1.455 (lit.) .Safety and Hazards
“1-Bromo-2-(2-methoxyethoxy)ethane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s a combustible liquid and should be stored at 2-8°C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
Properties
IUPAC Name |
1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-10-14(18)17(11-13(12)2)21-9-8-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHADRRFXKBOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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